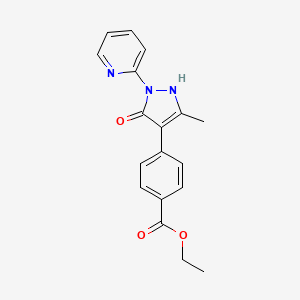
Ethyl 4-(5-hydroxy-3-methyl-1-(pyridin-2-yl)-1h-pyrazol-4-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(5-hydroxy-3-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)benzoate is a complex organic compound that features a pyrazole ring substituted with a hydroxy group, a methyl group, and a pyridinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-hydroxy-3-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)benzoate typically involves multi-step organic reactions. One common method involves the condensation of 2-acetylpyridine with ethyl 4-hydroxybenzoate in the presence of hydrazine hydrate to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or methanol for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Ethyl 4-(5-hydroxy-3-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of amides or thioesters.
科学的研究の応用
Ethyl 4-(5-hydroxy-3-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of Ethyl 4-(5-hydroxy-3-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The hydroxy and pyridinyl groups can form hydrogen bonds and π-π interactions with the target molecules, enhancing the binding affinity and specificity.
類似化合物との比較
Similar Compounds
Ethyl 4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)benzoate: Lacks the pyridinyl group, which may affect its binding properties and biological activity.
Methyl 4-(5-hydroxy-3-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group, which may influence its solubility and reactivity.
Uniqueness
This compound is unique due to the presence of both the pyridinyl and hydroxy groups on the pyrazole ring, which can enhance its binding interactions and biological activity compared to similar compounds.
特性
分子式 |
C18H17N3O3 |
|---|---|
分子量 |
323.3 g/mol |
IUPAC名 |
ethyl 4-(5-methyl-3-oxo-2-pyridin-2-yl-1H-pyrazol-4-yl)benzoate |
InChI |
InChI=1S/C18H17N3O3/c1-3-24-18(23)14-9-7-13(8-10-14)16-12(2)20-21(17(16)22)15-6-4-5-11-19-15/h4-11,20H,3H2,1-2H3 |
InChIキー |
HDDJWSOUEOKVKX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=C(NN(C2=O)C3=CC=CC=N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


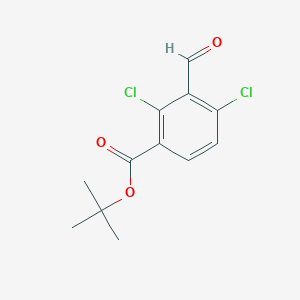
![tert-Butyl 2'-oxo-1',2',5,6-tetrahydro-[2,4'-bipyridine]-1(4H)-carboxylate](/img/structure/B13925782.png)
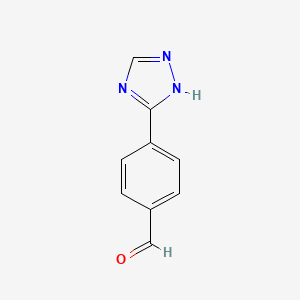
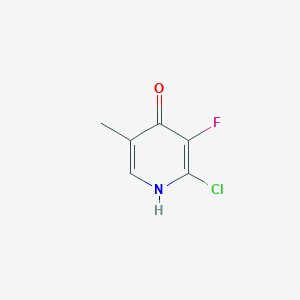
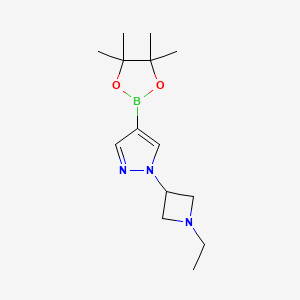
![3-Ethylimidazo[1,5-a]pyridine-1-carbonyl chloride](/img/structure/B13925801.png)
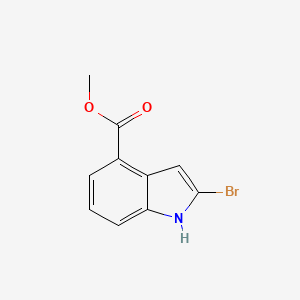
![N-[9-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13925815.png)
![1,1,3,3,5-Pentamethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B13925830.png)
![6-Chloro-2-methyl-8-(4-morpholinyl)imidazo[1,2-b]pyridazine](/img/structure/B13925834.png)
![2-(4-Fluorophenyl)-2-[(4-methylbenzene)sulfonyl]acetonitrile](/img/structure/B13925841.png)
![4-[2-(trans-4-butylcyclohexyl)ethyl]Cyclohexanone](/img/structure/B13925842.png)
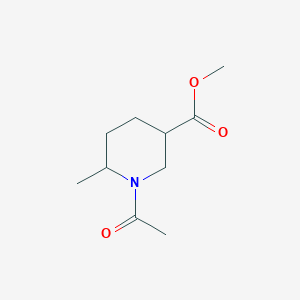
![1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carboxylic acid](/img/structure/B13925849.png)
